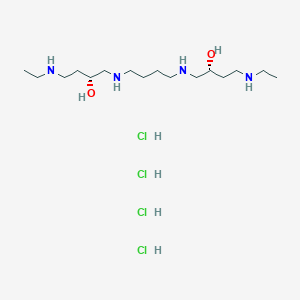
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide belongs to a class of compounds that exhibit a wide range of biological activities. The presence of both isoxazole and carbothioamide functional groups suggests potential for antimicrobial activity and interactions with biological targets, as these moieties are frequently observed in pharmacologically active compounds.
Synthesis Analysis
The synthesis of similar compounds typically involves cyclization reactions of appropriate precursors, such as chalcones and thiosemicarbazide, under specific conditions. For instance, preheated fly-ash catalyzed cyclization between chalcones and thiosemicarbazide under microwave irradiation has been shown to yield thiocarbomyl pyrazolines with high efficiency and purity (Thirunarayanan & Sekar, 2013).
Molecular Structure Analysis
Molecular structure analysis typically involves spectroscopic methods and computational chemistry techniques like Density Functional Theory (DFT). For example, crystal structure and spectroscopic studies, along with Hirshfeld surface analysis, provide insights into the intermolecular interactions and molecular geometry of similar compounds (Uzun, 2022).
Chemical Reactions and Properties
Chemical reactions involving such compounds often explore their reactivity towards nucleophiles or electrophiles, depending on the functional groups present. The chemical properties may include their behavior in condensation reactions, nucleophilic substitution reactions, or their potential as intermediates in the synthesis of more complex molecules.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, provide crucial information for understanding the compound's behavior in different environments and its potential application in various fields. Single crystal X-ray diffraction studies are instrumental in determining the precise molecular geometry and crystal packing (Kumara et al., 2017).
Applications De Recherche Scientifique
Environmental Impact and Biodegradation of Chlorophenols
Chlorophenols, such as 2,4-dichlorophenol, are recognized for their moderate to high toxicity to both mammalian and aquatic life, depending on environmental conditions and exposure duration. Their biodegradation is a critical factor in mitigating their environmental impact, with the presence of adapted microflora playing a significant role in their breakdown. This aspect highlights the importance of understanding and enhancing biodegradation pathways to manage the environmental presence of chlorinated compounds, including those structurally related to "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide" (Krijgsheld & Gen, 1986).
Herbicide Toxicity and Environmental Behavior
The extensive use of herbicides based on chlorophenols, such as 2,4-D, has raised concerns regarding their toxicity and environmental persistence. The research underscores the necessity for detailed studies on the toxicological profiles of these compounds and their degradation products to assess risks accurately and develop effective mitigation strategies. This context is relevant for understanding the potential environmental interactions of similar compounds, including isoxazole derivatives (Islam et al., 2017).
Synthetic and Medicinal Chemistry of Isoxazole Derivatives
Isoxazole derivatives are noted for their significant biological and medicinal properties, serving as intermediates in the synthesis of various heterocycles. The facile synthesis and evaluation of these compounds, including antioxidant activities, highlight the ongoing interest in exploiting their chemical reactivity for pharmaceutical applications. This suggests a potential area of research for "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide" in the development of new therapeutic agents or chemical tools (Laroum et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-5-8(11(14)17)10(15-16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHZSCLGDWVDOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381838 |
Source


|
| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide | |
CAS RN |
175204-43-0 |
Source


|
| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)

![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)

![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)


